5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine 5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16382838
InChI: InChI=1S/C29H35N5/c1-21-11-12-24(22(2)17-21)20-32-13-15-33(16-14-32)27-18-26(29(3,4)5)31-28-25(19-30-34(27)28)23-9-7-6-8-10-23/h6-12,17-19H,13-16,20H2,1-5H3
SMILES:
Molecular Formula: C29H35N5
Molecular Weight: 453.6 g/mol

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC16382838

Molecular Formula: C29H35N5

Molecular Weight: 453.6 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C29H35N5
Molecular Weight 453.6 g/mol
IUPAC Name 5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C29H35N5/c1-21-11-12-24(22(2)17-21)20-32-13-15-33(16-14-32)27-18-26(29(3,4)5)31-28-25(19-30-34(27)28)23-9-7-6-8-10-23/h6-12,17-19H,13-16,20H2,1-5H3
Standard InChI Key SQJFBHSYTMMRNZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C)C

Introduction

Synthesis

The synthesis of such a compound typically involves multistep reactions to assemble the fused heterocyclic core followed by functionalization. Below is a general outline of the synthetic approach:

  • Formation of Pyrazolo[1,5-a]pyrimidine Core:

    • The core structure can be synthesized via cyclization reactions involving pyrazole derivatives and suitable pyrimidine precursors.

  • Introduction of Substituents:

    • The tert-butyl group can be introduced via alkylation reactions.

    • The piperazine ring is functionalized with the 2,4-dimethylbenzyl group through nucleophilic substitution or reductive amination.

  • Final Assembly:

    • The phenyl group at position 3 is often introduced through cross-coupling reactions like Suzuki or Heck coupling.

Example Reaction Scheme:

StepReaction TypeReagents/Conditions
1CyclizationPyrazole derivative + pyrimidine precursor
2AlkylationTert-butyl halide + base
3Nucleophilic substitutionPiperazine derivative + benzyl halide

Potential Applications

Compounds with similar structures have been investigated for various biological activities:

Pharmacological Potential

  • CNS Activity: Pyrazolo[1,5-a]pyrimidines are known to interact with central nervous system (CNS) targets such as GABA-A receptors or adenosine receptors.

  • Anticancer Properties: Some derivatives exhibit cytotoxic activity against cancer cell lines.

  • Anti-inflammatory Activity: Molecular docking studies suggest these compounds may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Drug Development

This compound's structural features (e.g., piperazine moiety and aromatic substituents) make it a candidate for drug design targeting:

  • Neurological disorders (e.g., anxiety, depression).

  • Inflammatory diseases.

  • Infectious diseases due to its heterocyclic core.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups based on characteristic absorption bands.

  • X-ray Crystallography:

    • Determines the three-dimensional structure if crystals are available.

Research Findings

Studies on related compounds reveal significant insights into their behavior:

Table: Bioactivity of Related Compounds

Compound ClassActivityTarget
Pyrazolo[1,5-a]pyrimidinesAnti-inflammatoryCOX/LOX enzymes
Piperazine-substituted derivativesCNS modulationGABA-A receptors
Phenyl-substituted pyrazolesAntiviralRNA polymerase inhibitors

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